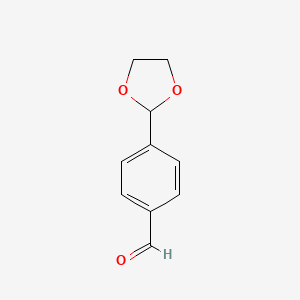

4-(1,3-Dioxolan-2-yl)benzaldehyde

Description

BenchChem offers high-quality 4-(1,3-Dioxolan-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Dioxolan-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTKORQHKOYXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300248 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40681-88-7 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40681-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a versatile synthetic intermediate with applications in pharmaceutical development and organic chemistry. This document consolidates essential information, including its chemical and physical properties, detailed synthetic protocols, safety and handling guidelines, and spectral data. The content is structured to serve as a practical resource for laboratory and research professionals, featuring clearly presented data, step-by-step experimental procedures, and visual diagrams to illustrate key processes and concepts.

Chemical and Physical Properties

4-(1,3-Dioxolan-2-yl)benzaldehyde, with the CAS number 40681-88-7 , is a white to yellow solid at room temperature. It is a derivative of benzaldehyde where the aldehyde functional group is protected as a cyclic acetal. This protection strategy is crucial in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.

Table 1: Physicochemical Properties of 4-(1,3-Dioxolan-2-yl)benzaldehyde

| Property | Value | Reference |

| CAS Number | 40681-88-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.19 g/mol | |

| Physical Form | White to Yellow Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8 °C | |

| IUPAC Name | 4-(1,3-dioxolan-2-yl)benzaldehyde | [1] |

| InChI Key | XXTKORQHKOYXIH-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1ccc(cc1)C2OCCO2 |

Synthesis and Experimental Protocols

The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde is typically achieved through the acetalization of terephthalaldehyde. The dioxolane group serves as a protecting group for one of the aldehyde functionalities, allowing for selective reactions at the other aldehyde group.

Representative Synthesis Protocol: Acetalization of Terephthalaldehyde

This protocol is a generalized procedure based on common methods for the formation of 1,3-dioxolanes from aldehydes.

Objective: To synthesize 4-(1,3-Dioxolan-2-yl)benzaldehyde by selective protection of one aldehyde group of terephthalaldehyde.

Materials:

-

Terephthalaldehyde

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine terephthalaldehyde (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(1,3-Dioxolan-2-yl)benzaldehyde.

References

4-(1,3-Dioxolan-2-yl)benzaldehyde molecular weight

An In-Depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzaldehyde: Properties, Synthesis, and Applications

Introduction

4-(1,3-Dioxolan-2-yl)benzaldehyde is a versatile aromatic aldehyde derivative of significant interest in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its chemical structure is characterized by a benzaldehyde core where the highly reactive aldehyde functional group is protected as a cyclic acetal, specifically a 1,3-dioxolane. This structural feature is the cornerstone of its utility, rendering the aldehyde temporarily inert to a wide range of reaction conditions.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)benzaldehyde. We will delve into its physicochemical properties, spectroscopic characterization, synthesis protocols, and key applications. The narrative emphasizes the causality behind experimental choices, grounding technical protocols in the principles of synthetic organic chemistry.

Part 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's properties is fundamental to its effective use. This section details the molecular identity, physical characteristics, and the analytical workflow required to confirm the structure and purity of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

Molecular Identity

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, which are crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 4-(1,3-dioxolan-2-yl)benzaldehyde | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][3][4] |

| Molecular Weight | 178.18 g/mol | [1][3][5] |

| CAS Number | 40681-88-7 | [1][2][3] |

| InChI Key | XXTKORQHKOYXIH-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)C=O | [1] |

Physical and Chemical Properties

The physical state and stability of the compound dictate its handling and storage requirements.

| Property | Value | Source |

| Physical Form | White to Yellow Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and Chloroform. |

Spectroscopic and Analytical Characterization

Confirmation of the chemical structure and purity is achieved through a combination of spectroscopic and chromatographic techniques. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde, and its presence or absence is a key diagnostic feature.

A typical workflow for confirming the identity and purity of a synthesized batch of 4-(1,3-Dioxolan-2-yl)benzaldehyde involves sequential analysis.

Caption: Standard analytical workflow for compound verification.

Objective: To confirm the molecular structure by identifying the chemical environment and connectivity of all protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Resonances:

-

δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO). This is the most downfield signal.

-

δ ~7.9 ppm (d, 2H) & ~7.6 ppm (d, 2H): Aromatic protons of the para-substituted benzene ring, exhibiting a characteristic AA'BB' splitting pattern.

-

δ ~5.8 ppm (s, 1H): Acetal proton (O-CH-O). This singlet is a key indicator of the dioxolane group.

-

δ ~4.1 ppm (m, 4H): Methylene protons (-O-CH₂-CH₂-O-) of the dioxolane ring.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Resonances:

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~130-140 ppm: Aromatic carbons.

-

δ ~103 ppm: Acetal carbon (O-CH-O).

-

δ ~65 ppm: Methylene carbons of the dioxolane ring.

-

-

-

Data Analysis: Integrate the proton signals to confirm the ratio of protons. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if further structural confirmation is needed.

Causality: The choice of CDCl₃ is due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. The characteristic chemical shifts are determined by the electronic environment of the nuclei; for instance, the electron-withdrawing nature of the oxygen atoms deshields the acetal proton, shifting it downfield.

Part 2: Synthesis and Reactivity

The synthetic utility of 4-(1,3-Dioxolan-2-yl)benzaldehyde stems from the reversible protection of its aldehyde group.

Synthesis: Acetal Protection

The most common synthesis involves the acid-catalyzed reaction of a suitable benzaldehyde precursor with ethylene glycol. The dioxolane group serves as an effective protecting group because it is stable to nucleophiles, bases, and reducing agents, but can be readily removed under acidic conditions.[6]

Caption: Synthesis of the target compound via acetal protection.

Objective: To synthesize 4-(1,3-Dioxolan-2-yl)benzaldehyde by selectively protecting one of the two aldehyde groups of terephthalaldehyde.

Materials:

-

Terephthalaldehyde

-

Ethylene glycol (1.0-1.2 equivalents)

-

p-Toluenesulfonic acid (p-TsOH, catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane and Ethyl Acetate for chromatography

Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging the Flask: To the flask, add terephthalaldehyde, toluene, and ethylene glycol.

-

Catalysis: Add a catalytic amount of p-TsOH to the mixture.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected or TLC analysis shows consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired mono-protected product from unreacted starting material and the di-protected byproduct.

Trustworthiness: The Dean-Stark apparatus is critical for driving the equilibrium of this reversible reaction towards the product side by continuously removing the water byproduct. The basic wash neutralizes the acid catalyst, preventing potential deprotection during workup and storage.

Key Reactivity: Deprotection and Derivatization

The primary value of this compound is that the aldehyde can be unmasked at a desired point in a synthetic sequence.

Objective: To regenerate the free aldehyde from the dioxolane-protected compound.

Methodology:

-

Dissolve 4-(1,3-Dioxolan-2-yl)benzaldehyde in a mixture of a water-miscible organic solvent (like acetone or THF) and water.

-

Add a catalytic amount of a strong acid (e.g., aqueous HCl or H₂SO₄).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield 4-formylbenzoic acid or its corresponding ester, depending on the workup.

Caption: Deprotection and subsequent derivatization pathways.

Part 3: Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its structure allows for precise chemical modifications, making it valuable in drug discovery and materials science.

Building Block in Drug Discovery

The formylphenyl moiety is a common structural motif in pharmacologically active molecules. By using the protected form, chemists can perform reactions on other parts of a molecule without interference from the highly reactive aldehyde.

-

Selective Modification: In a multi-step synthesis, a nucleophilic attack or a reduction could be desired at another site of a complex molecule. An unprotected aldehyde would interfere. Using 4-(1,3-Dioxolan-2-yl)benzaldehyde as a starting reagent allows these transformations to occur selectively.

-

Synthesis of Heterocycles: Aldehydes are key precursors for synthesizing various heterocyclic rings. For instance, condensation with amines and thioglycolic acid can yield 1,3-thiazolidin-4-ones, a class of compounds with diverse biological activities.[7]

-

Potential Biological Activity: While the compound itself is primarily an intermediate, its derivatives have shown potential. For example, research on the related 3-(1,3-Dioxolan-2-yl)benzaldehyde has indicated that its derivatives possess antimicrobial and cytotoxic properties against cancer cell lines, suggesting that derivatives of the 4-isomer could be promising candidates for further investigation.[5]

Intermediate in Materials Science

The reactivity of the aldehyde group, once deprotected, makes it a useful monomer or cross-linking agent in polymer chemistry. It can be incorporated into polymer backbones or used to modify polymer surfaces, introducing a reactive site for further functionalization.

Part 4: Safety and Handling

Proper handling is essential due to the compound's potential hazards.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Pictogram | Signal Word | Hazard Statements | Source |

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[9]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][10]

Handling:

Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[8]

-

Recommended storage temperature is 2-8°C.[2]

Conclusion

4-(1,3-Dioxolan-2-yl)benzaldehyde is a quintessential example of a strategic synthetic intermediate. Its value lies not in its own properties, but in its ability to temporarily mask a reactive aldehyde, thereby enabling chemists to execute complex, multi-step synthetic routes with greater precision and control. From facilitating the construction of potential drug candidates to its role in advanced materials, this compound is a versatile tool in the modern chemist's arsenal. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in research and development.

References

- 1. 4-(1,3-Dioxolan-2-yl)benzaldehyde | C10H10O3 | CID 11829988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1,3-DIOXOLAN-2-YL)BENZALDEHYDE | 40681-88-7 [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. chemcd.com [chemcd.com]

- 5. 3-(1,3-Dioxolan-2-yl)benzaldehyde | 68348-23-2 | Benchchem [benchchem.com]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]

- 8. echemi.com [echemi.com]

- 9. fishersci.be [fishersci.be]

- 10. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Physical Properties of 4-(1,3-Dioxolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Dioxolan-2-yl)benzaldehyde, also known as terephthalaldehyde monodiethyl acetal, is an aromatic organic compound with the chemical formula C₁₀H₁₀O₃. It features a benzaldehyde structure where the para-position is substituted with a 1,3-dioxolane ring. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The dioxolane group acts as a protecting group for one of the aldehyde functionalities of terephthalaldehyde, allowing for selective reactions at the unprotected aldehyde site. This guide provides a detailed overview of its physical properties, experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

The physical and chemical properties of 4-(1,3-Dioxolan-2-yl)benzaldehyde are essential for its handling, application in reactions, and characterization. Commercially available preparations are typically of 95% purity and are recommended to be stored at 2-8°C.

| Property | Value | Reference |

| IUPAC Name | 4-(1,3-dioxolan-2-yl)benzaldehyde | [1] |

| CAS Number | 40681-88-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Melting Point | 47-51 °C | |

| Boiling Point | 134-136 °C at 2 mmHg | |

| Density | 1.221 g/cm³ | |

| Solubility | Soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

| Spectrum | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.01 (s, 1H, -CHO), 7.91 (d, J=8.2 Hz, 2H, Ar-H), 7.65 (d, J=8.2 Hz, 2H, Ar-H), 5.88 (s, 1H, O-CH-O), 4.19 – 4.10 (m, 2H, -OCH₂), 4.09 – 4.01 (m, 2H, -OCH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.1, 143.5, 136.2, 129.9, 127.2, 102.9, 65.5 |

| Infrared (IR) Spectroscopy | Key absorptions are expected for the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (1600-1450 cm⁻¹), C-H stretches for both aromatic and aldehydic protons, and C-O stretches from the dioxolane ring. |

Experimental Protocols

The determination of the physical and spectroscopic properties of organic compounds follows well-established laboratory procedures.

Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde

This compound is synthesized via the selective protection of one aldehyde group of terephthalaldehyde using ethylene glycol.

-

Reaction: Acetalization

-

Reactants: Terephthalaldehyde and ethylene glycol.

-

Catalyst: An acid catalyst such as p-toluenesulfonic acid is typically used.

-

Solvent: A solvent that allows for azeotropic removal of water, such as toluene, is used to drive the reaction to completion.

-

Procedure: Terephthalaldehyde and a slight molar excess of ethylene glycol are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux, and water is continuously removed using a Dean-Stark apparatus. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can then be purified by recrystallization or column chromatography.

Melting Point Determination

-

Method: Capillary Melting Point Method.

-

Procedure: A small amount of the dried, purified solid is packed into a capillary tube. The tube is placed in a melting point apparatus. The temperature is raised at a steady rate, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.

Boiling Point Determination

-

Method: Distillation under reduced pressure (vacuum distillation).

-

Procedure: Due to the relatively high boiling point at atmospheric pressure, vacuum distillation is employed to prevent decomposition. The compound is heated in a distillation flask under a specific vacuum pressure. The temperature at which the vapor condenses and is collected in the receiving flask is recorded as the boiling point at that pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Procedure: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), splitting patterns (multiplicity), and integration values (for ¹H NMR) are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Procedure: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The infrared spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is recorded. The characteristic absorption bands are then correlated to specific functional groups.

Logical Workflow: Synthesis Pathway

The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde from terephthalaldehyde is a foundational experimental workflow. The following diagram, generated using DOT language, illustrates this process.

Caption: Synthetic pathway for 4-(1,3-Dioxolan-2-yl)benzaldehyde.

References

An In-depth Technical Guide to the Spectral Data of 4-(1,3-Dioxolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key building block in organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 4-(1,3-Dioxolan-2-yl)benzaldehyde[1]

-

CAS Number: 40681-88-7[1]

-

Molecular Formula: C₁₀H₁₀O₃[1]

-

Molecular Weight: 178.18 g/mol [1]

-

SMILES: C1COC(O1)C2=CC=C(C=C2)C=O[1]

Spectral Data Summary

The following tables summarize the key spectral data for 4-(1,3-Dioxolan-2-yl)benzaldehyde.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.5 - 7.6 | Doublet | 2H | Aromatic protons (ortho to dioxolane) |

| ~5.8 | Singlet | 1H | Acetal proton (-OCHO-) |

| ~4.0 - 4.2 | Multiplet | 4H | Dioxolane protons (-OCH₂CH₂O-) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehydic Carbonyl Carbon (C=O) |

| ~138 | Aromatic Carbon (ipso- to -CHO) |

| ~136 | Aromatic Carbon (ipso- to dioxolane) |

| ~130 | Aromatic Carbons (ortho to -CHO) |

| ~127 | Aromatic Carbons (ortho to dioxolane) |

| ~103 | Acetal Carbon (-OCHO-) |

| ~65 | Dioxolane Carbons (-OCH₂CH₂O-) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2890, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aromatic aldehyde) |

| ~1605, ~1580 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250, ~1100 | Strong | C-O stretch (acetal) |

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 177 | High | [M-H]⁺ |

| 133 | High | [M-C₂H₅O]⁺ or [C₈H₅O₂]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The fragmentation pattern is consistent with the structure, showing loss of a hydrogen atom and fragments related to the dioxolane and benzaldehyde moieties. The fragments with m/z 177 and 133 are noted as the 2nd and 3rd highest peaks in some databases.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.

-

Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse program.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-(1,3-Dioxolan-2-yl)benzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 4-(1,3-Dioxolan-2-yl)benzaldehyde in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of moderately polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL of the sample solution in split or splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Visualizations

Caption: Workflow for the spectral analysis of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

Caption: Proposed mass spectrometry fragmentation pathway.

References

An In-depth Technical Guide to the NMR Analysis of 4-(1,3-Dioxolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-(1,3-Dioxolan-2-yl)benzaldehyde. This compound is of interest in organic synthesis and medicinal chemistry as a versatile intermediate. Understanding its structural features through NMR spectroscopy is crucial for quality control, reaction monitoring, and characterization of derivatives. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and visual representations of the molecular structure and analytical workflow.

Predicted NMR Data

Due to the limited availability of experimentally published spectra for 4-(1,3-Dioxolan-2-yl)benzaldehyde, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related compounds, namely benzaldehyde and various 1,3-dioxolane derivatives.

Table 1: Predicted ¹H NMR Data for 4-(1,3-Dioxolan-2-yl)benzaldehyde

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-α (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A |

| H-2', H-6' (Aromatic) | 7.8 - 7.9 | Doublet (d) | ~ 8.0 |

| H-3', H-5' (Aromatic) | 7.5 - 7.6 | Doublet (d) | ~ 8.0 |

| H-β (Acetal) | 5.8 - 5.9 | Singlet (s) | N/A |

| H-γ (Dioxolane) | 4.0 - 4.2 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for 4-(1,3-Dioxolan-2-yl)benzaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-α (Aldehyde) | 191 - 193 |

| C-1' (Aromatic) | 138 - 140 |

| C-4' (Aromatic) | 136 - 138 |

| C-2', C-6' (Aromatic) | 129 - 131 |

| C-3', C-5' (Aromatic) | 127 - 129 |

| C-β (Acetal) | 102 - 104 |

| C-γ (Dioxolane) | 65 - 67 |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a sample of 4-(1,3-Dioxolan-2-yl)benzaldehyde and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 4-(1,3-Dioxolan-2-yl)benzaldehyde for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common choice for similar compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, for routine analysis, the residual solvent peak can often be used as a secondary reference.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectra Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher for better resolution.

-

Tuning and Shimming: Before data acquisition, the probe must be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field homogeneity optimized through a process called shimming.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to cover the expected range of proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is required to encompass all carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the peak areas are integrated to determine the relative ratios of the different types of protons.

-

Visualizations

Molecular Structure and Atom Labeling

Caption: Molecular structure of 4-(1,3-Dioxolan-2-yl)benzaldehyde with atom labeling for NMR analysis.

Experimental Workflow for NMR Analysis

An In-depth Technical Guide to the Infrared Spectrum of 4-(1,3-Dioxolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-(1,3-Dioxolan-2-yl)benzaldehyde. Due to the limited availability of a publicly accessible, peer-reviewed spectrum for this specific compound, this guide synthesizes data from its constituent functional groups—an aromatic aldehyde and a cyclic acetal (dioxolane)—to predict its characteristic vibrational frequencies. This information is crucial for substance identification, purity assessment, and monitoring chemical reactions in research and development settings.

Molecular Structure and Expected Vibrational Modes

4-(1,3-Dioxolan-2-yl)benzaldehyde possesses a unique combination of functional groups that give rise to a characteristic infrared spectrum. The key structural features are:

-

A para-substituted benzene ring: This will exhibit characteristic aromatic C-H and C=C stretching and bending vibrations.

-

An aldehyde group (-CHO): This group is identifiable by its distinct C=O and C-H stretching frequencies.

-

A 1,3-dioxolane ring (a cyclic acetal): This moiety will produce strong C-O stretching absorptions.

The conjugation of the aldehyde group with the aromatic ring is expected to influence the position of the carbonyl (C=O) stretching band, typically shifting it to a lower wavenumber compared to aliphatic aldehydes.[1][2][3][4]

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for 4-(1,3-Dioxolan-2-yl)benzaldehyde, based on established group frequencies for aromatic aldehydes and acetals.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 - 3010 | Weak-Medium | C-H Stretching | Aromatic (Benzene Ring) |

| ~2850 and ~2750 | Weak-Medium | C-H Stretching (Fermi doublet) | Aldehyde (-CHO) |

| ~1705 - 1685 | Strong | C=O Stretching (conjugated) | Aldehyde (-CHO) |

| ~1600, ~1580, ~1500 | Medium-Weak | C=C Stretching | Aromatic (Benzene Ring) |

| ~1450 | Medium | C-H Bending | Methylene (-CH₂) |

| ~1200 - 1000 | Strong | C-O Stretching (acetal) | 1,3-Dioxolane Ring |

| ~830 | Strong | C-H Out-of-plane Bending (para-disubstituted) | Aromatic (Benzene Ring) |

Table 1: Predicted IR Absorption Frequencies for 4-(1,3-Dioxolan-2-yl)benzaldehyde.

The most diagnostic peaks for identifying this molecule are the strong carbonyl stretch around 1700 cm⁻¹, the pair of weak aldehyde C-H stretches, the strong C-O stretches of the dioxolane ring, and the out-of-plane bending band indicating para-substitution on the benzene ring.[5][6][7]

Experimental Protocol for Infrared Spectrum Acquisition

This section details a standard procedure for obtaining a high-quality FTIR spectrum of solid 4-(1,3-Dioxolan-2-yl)benzaldehyde using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

4-(1,3-Dioxolan-2-yl)benzaldehyde sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Sample Preparation and Measurement

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Before measuring the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the infrared beam path. This measurement accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid 4-(1,3-Dioxolan-2-yl)benzaldehyde sample onto the center of the ATR crystal using a clean spatula.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.

-

Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

-

Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the FTIR spectrum of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

References

- 1. Benzaldehyde [webbook.nist.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 4-(1,3-Dioxolan-2-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key building block in organic synthesis. Understanding its fragmentation behavior is crucial for its identification and characterization in complex mixtures. This document outlines its characteristic mass spectral data, proposes a detailed fragmentation pathway, and provides a general experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Data Presentation

The electron ionization (EI) mass spectrum of 4-(1,3-Dioxolan-2-yl)benzaldehyde is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, while not exhaustively available in public databases, can be summarized based on known fragmentation patterns of related aromatic aldehydes and acetals.

| m/z | Proposed Ion Structure | Formula | Relative Intensity (%) | Interpretation |

| 178 | [M]•+ | [C₁₀H₁₀O₃]•+ | Moderate | Molecular Ion |

| 177 | [M-H]⁺ | [C₁₀H₉O₃]⁺ | High | Loss of a hydrogen radical from the aldehyde or dioxolane ring |

| 149 | [M-CHO]⁺ | [C₉H₉O₂]⁺ | Moderate | Loss of the formyl group |

| 133 | [M-C₂H₅O]⁺ | [C₈H₅O₂]⁺ | High | Loss of an ethoxy radical from the dioxolane ring |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Moderate | Benzoyl cation, resulting from cleavage of the dioxolane group |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Moderate to High | Phenyl cation, from loss of CO from the benzoyl cation |

| 73 | [C₃H₅O₂]⁺ | [C₃H₅O₂]⁺ | Moderate | Dioxolanyl cation |

Proposed Fragmentation Pathway

The fragmentation of 4-(1,3-Dioxolan-2-yl)benzaldehyde under electron ionization can be rationalized through a series of characteristic cleavage events involving both the aromatic aldehyde and the dioxolane moieties. Aromaticity in the benzaldehyde portion of the molecule contributes to the stability and therefore the presence of a significant molecular ion.

The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion (m/z 178). Subsequent fragmentation proceeds through several key pathways:

-

Loss of a Hydrogen Radical: The most prominent initial fragmentation is often the loss of a hydrogen radical, leading to the stable [M-H]⁺ ion (m/z 177). This hydrogen can originate from the aldehyde group or the dioxolane ring.

-

Loss of the Formyl Group: Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), generating an ion at m/z 149.

-

Dioxolane Ring Fragmentation: The dioxolane ring can undergo fragmentation, a common pathway for acetals. This can involve the loss of an ethoxy radical (•OCH₂CH₃) to form a highly stable ion at m/z 133.

-

Formation of the Benzoyl Cation: Cleavage of the bond between the benzylic carbon and the dioxolane ring leads to the formation of the benzoyl cation (m/z 105), a common fragment for benzaldehyde derivatives.[1]

-

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77).[1]

-

Formation of the Dioxolanyl Cation: Cleavage can also result in the formation of the dioxolanyl cation at m/z 73.

Caption: Proposed fragmentation pathway of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

Experimental Protocols

The following provides a general methodology for the analysis of 4-(1,3-Dioxolan-2-yl)benzaldehyde by GC-MS.

1. Sample Preparation

-

Solvent Selection: The compound is typically soluble in common organic solvents such as dichloromethane, ethyl acetate, or methanol.

-

Concentration: Prepare a dilute solution of the sample in the chosen solvent, typically in the range of 10-100 µg/mL.

-

Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) should be added.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of 5% phenyl methylpolysiloxane.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

References

An In-depth Technical Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines the core chemical transformation, provides a representative experimental protocol, and presents the underlying reaction mechanism.

Core Synthesis Route

The primary method for the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde involves the selective mono-protection of terephthalaldehyde using ethylene glycol. This reaction is an acid-catalyzed acetalization. The key challenge in this synthesis is to achieve mono-substitution, as the starting material, terephthalaldehyde, possesses two identical aldehyde functional groups. By carefully controlling the stoichiometry of the reactants, typically by using a slight excess of the dialdehyde, the formation of the mono-protected product can be favored.

The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde. This protocol is based on established procedures for the acetalization of aromatic aldehydes.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Terephthalaldehyde | 134.13 | 10.0 g | 0.0746 |

| Ethylene Glycol | 62.07 | 4.16 g (3.75 mL) | 0.0670 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.36 g | 0.0019 |

| Toluene | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Dichloromethane | - | - | - |

| Hexanes | - | - | - |

Equipment:

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and condenser, add terephthalaldehyde (10.0 g, 0.0746 mol), ethylene glycol (4.16 g, 0.0670 mol), p-toluenesulfonic acid monohydrate (0.36 g, 0.0019 mol), and toluene (150 mL).

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting terephthalaldehyde is consumed (approximately 4-6 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product, a mixture of the desired mono-acetal, unreacted terephthalaldehyde, and the di-acetal byproduct, is then purified by column chromatography or recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford the pure 4-(1,3-Dioxolan-2-yl)benzaldehyde.

Expected Yield:

Based on similar reactions, a typical yield for the mono-protected product is in the range of 50-70%.

| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |

| 4-(1,3-Dioxolan-2-yl)benzaldehyde | 11.94 | 5.97 - 8.36 | 50 - 70 |

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-established acid-catalyzed acetal formation mechanism. The workflow involves reaction setup, monitoring, workup, and purification.

Reaction Mechanism:

Caption: Mechanism of acid-catalyzed acetal formation.

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis.

Conclusion

The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde via selective mono-protection of terephthalaldehyde is a crucial transformation for accessing this versatile synthetic intermediate. While the selective nature of the reaction requires careful control of stoichiometry and reaction conditions, the procedure is robust and utilizes common laboratory techniques. The detailed protocol and mechanistic understanding provided in this guide serve as a valuable resource for researchers in organic and medicinal chemistry.

Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a valuable building block in organic synthesis. The document details the underlying reaction mechanism, comprehensive experimental protocols, and key quantitative data to support research and development activities.

Introduction

4-(1,3-Dioxolan-2-yl)benzaldehyde, also known as terephthalaldehyde monoethylene acetal, is a bifunctional molecule featuring both an aldehyde and a protected aldehyde in the form of a cyclic acetal. This differential protection allows for selective reactions at the free aldehyde group, making it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials. The synthesis of this compound is primarily achieved through the selective monoacetalization of terephthalaldehyde with ethylene glycol.

Reaction Mechanism: Acid-Catalyzed Acetalization

The core of the synthesis lies in the acid-catalyzed reaction between one of the carbonyl groups of terephthalaldehyde and the two hydroxyl groups of ethylene glycol to form a stable five-membered cyclic acetal, also known as a 1,3-dioxolane ring. The reaction is an equilibrium process, and to favor the formation of the acetal, water, a byproduct of the reaction, is typically removed.

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: An acid catalyst, commonly p-toluenesulfonic acid (p-TSA), protonates one of the carbonyl oxygens of terephthalaldehyde. This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen of the hemiacetal.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, leading to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbon of the oxonium ion in an intramolecular fashion.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, 4-(1,3-Dioxolan-2-yl)benzaldehyde.

// Reactants terephthalaldehyde [label="Terephthalaldehyde"]; ethylene_glycol [label="Ethylene Glycol"]; h_plus [label="H+ (catalyst)", fontcolor="#EA4335"];

// Intermediates protonated_carbonyl [label="Protonated Carbonyl"]; hemiacetal [label="Hemiacetal Intermediate"]; oxonium_ion [label="Oxonium Ion"];

// Product product [label="4-(1,3-Dioxolan-2-yl)benzaldehyde"]; water [label="H2O", fontcolor="#4285F4"];

// Nodes for steps step1 [label="1. Protonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Nucleophilic Attack", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Proton Transfer & Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Intramolecular Cyclization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="5. Deprotonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges terephthalaldehyde -> step1; h_plus -> step1; step1 -> protonated_carbonyl; ethylene_glycol -> step2; protonated_carbonyl -> step2; step2 -> hemiacetal; hemiacetal -> step3; step3 -> oxonium_ion; step3 -> water; oxonium_ion -> step4; step4 -> product; product -> step5; step5 -> h_plus [label="Regenerated catalyst", fontcolor="#34A853"]; }

An In-depth Technical Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for 4-(1,3-Dioxolan-2-yl)benzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details the starting materials, experimental protocols, and reaction mechanisms, with a focus on providing actionable data for laboratory and process development.

Introduction

4-(1,3-Dioxolan-2-yl)benzaldehyde is a valuable bifunctional molecule featuring a protected aldehyde group (a dioxolane) and a free aldehyde group on a benzene ring. This differential protection allows for selective reactions at the free aldehyde position while the other is masked, making it a crucial building block in multi-step organic syntheses. The dioxolane group is stable under neutral or basic conditions and can be readily deprotected using aqueous acid to regenerate the aldehyde.

Primary Synthetic Route: Mono-acetalization of Terephthalaldehyde

The most common and direct method for the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde is the selective mono-acetalization of terephthalaldehyde with ethylene glycol. This reaction is typically catalyzed by an acid, with p-toluenesulfonic acid being a common choice. The use of a Dean-Stark apparatus or azeotropic distillation is crucial for removing the water generated during the reaction, thereby driving the equilibrium towards the formation of the acetal.

Reaction Pathway

The synthesis proceeds via the acid-catalyzed reaction of one of the two aldehyde groups of terephthalaldehyde with ethylene glycol to form a cyclic acetal, also known as a dioxolane.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde from terephthalaldehyde.

| Starting Material | Molar Mass ( g/mol ) | Quantity (g) | Moles | Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |

| Terephthalaldehyde | 134.13 | 134 | 1.00 | Ethylene Glycol | 62.07 | 62 g (1.00 mol) |

| p-Toluenesulfonic acid | 172.20 | 2 g (catalytic amount) | ||||

| Toluene | 92.14 | 400 mL | ||||

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Purification Method | ||

| 4-(1,3-Dioxolan-2-yl)benzaldehyde | 178.18 | 122 | 68.5% | Silica gel column chromatography |

Detailed Experimental Protocol

This protocol is based on a reported synthesis and provides a step-by-step guide for the laboratory-scale preparation of 4-(1,3-Dioxolan-2-yl)benzaldehyde.

Materials:

-

Terephthalaldehyde (134 g, 1.00 mol)

-

Ethylene glycol (62 g, 1.00 mol)

-

p-Toluenesulfonic acid (2 g)

-

Toluene (400 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask (1 L)

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add terephthalaldehyde (134 g), ethylene glycol (62 g), toluene (400 mL), and p-toluenesulfonic acid (2 g).

-

Heat the mixture to reflux and stir vigorously. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 4-(1,3-Dioxolan-2-yl)benzaldehyde (122 g, 68.5% yield).

Alternative Synthetic Routes

While the mono-acetalization of terephthalaldehyde is the most direct route, other starting materials can be employed, which may be advantageous in certain synthetic contexts.

From 4-Formylbenzoic Acid or its Esters

An alternative strategy involves the protection of the aldehyde group of 4-formylbenzoic acid or its methyl ester as a dioxolane. This approach is particularly useful when subsequent reactions are incompatible with a free aldehyde group. The carboxylic acid or ester can then be subjected to further transformations. To arrive at 4-(1,3-Dioxolan-2-yl)benzaldehyde, the carboxyl group would need to be reduced back to an aldehyde, a multi-step process.

Detailed, high-yield experimental protocols for the direct conversion of the carboxyl group to an aldehyde in this specific molecule are not as readily available in the literature, often requiring multiple steps and careful control of reducing agents to avoid over-reduction to the alcohol.

Grignard Reagent-Based Synthesis

A more versatile but also more complex route involves the use of a Grignard reagent. This method typically starts with a halogenated benzaldehyde, such as 4-bromobenzaldehyde. The aldehyde group is first protected as a dioxolane to prevent it from reacting with the Grignard reagent. The resulting 2-(4-bromophenyl)-1,3-dioxolane is then converted to the corresponding Grignard reagent, which can then be formylated to introduce the aldehyde group.

This method offers flexibility in introducing the aldehyde group at a later stage of a synthesis but requires anhydrous conditions for the Grignard reaction and careful selection of the formylating agent.

Conclusion

The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde is most directly and efficiently achieved through the mono-acetalization of terephthalaldehyde. This method provides good yields and is scalable. Alternative routes starting from 4-formylbenzoic acid derivatives or via a Grignard reagent offer synthetic flexibility but are typically more complex and may involve multiple steps. The choice of the synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the overall synthetic strategy for the target molecule. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to successfully synthesize this key chemical intermediate.

An In-depth Technical Guide to the Chemical Reactivity of 4-(1,3-Dioxolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-(1,3-Dioxolan-2-yl)benzaldehyde, a versatile bifunctional building block in organic synthesis. The document details its synthesis, physical and spectroscopic properties, and its behavior in a range of important chemical transformations. The core of this guide focuses on the reactivity of the aldehyde functional group and the stability of the dioxolane protecting group, offering valuable insights for its application in the synthesis of complex molecules, including active pharmaceutical ingredients. Experimental protocols for key reactions, quantitative data, and mechanistic pathways are presented to aid researchers in leveraging the unique chemical characteristics of this compound.

Introduction

4-(1,3-Dioxolan-2-yl)benzaldehyde is a valuable intermediate in organic synthesis, featuring a benzaldehyde scaffold where a second formyl group at the para position is protected as a cyclic acetal. This structural arrangement allows for selective manipulation of the unprotected aldehyde group, while the masked aldehyde can be deprotected under specific conditions for subsequent reactions. This dual reactivity makes it a crucial precursor for the synthesis of a wide array of complex organic molecules, finding applications in materials science, and particularly in the development of pharmaceutical agents. This guide will explore the synthesis, properties, and key reactions of this compound in detail.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 4-(1,3-Dioxolan-2-yl)benzaldehyde is essential for its effective use in synthesis and for its characterization.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White to yellow solid | |

| Melting Point | 45-48 °C | |

| Boiling Point | 135-140 °C at 1 mmHg | |

| Storage Temperature | 2-8 °C |

Spectroscopic Data

The ¹H NMR spectrum provides key information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.01 | s | 1H | Aldehydic proton (-CHO) |

| 7.92 | d, J=8.2 Hz | 2H | Aromatic protons (ortho to -CHO) |

| 7.68 | d, J=8.2 Hz | 2H | Aromatic protons (ortho to dioxolane) |

| 5.89 | s | 1H | Acetal proton (-OCHO-) |

| 4.19 - 4.12 | m | 2H | Dioxolane protons (-OCH₂-) |

| 4.09 - 4.02 | m | 2H | Dioxolane protons (-OCH₂-) |

The ¹³C NMR spectrum reveals the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 192.3 | Aldehydic carbon (C=O) |

| 144.1 | Aromatic quaternary carbon (C-CHO) |

| 136.5 | Aromatic quaternary carbon (C-dioxolane) |

| 129.9 | Aromatic carbons (ortho to -CHO) |

| 127.0 | Aromatic carbons (ortho to dioxolane) |

| 103.1 | Acetal carbon (-OCHO-) |

| 65.5 | Dioxolane carbons (-OCH₂CH₂O-) |

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830, ~2730 | Medium, Sharp | C-H stretch of aldehyde |

| ~1700 | Strong, Sharp | C=O stretch of aldehyde |

| ~1605, ~1580 | Medium | C=C stretch of aromatic ring |

| ~1200-1000 | Strong | C-O stretch of acetal |

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 177 | [M-H]⁺ |

| 149 | [M-CHO]⁺ |

| 133 | [M-C₂H₄O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde

This compound is commonly synthesized from terephthalaldehyde. The selective protection of one aldehyde group is a key step.

Synthesis from Terephthalaldehyde

A widely used method involves the acid-catalyzed acetalization of terephthalaldehyde with ethylene glycol. By controlling the stoichiometry, monosubstitution can be favored.

Experimental Protocol:

-

To a solution of terephthalaldehyde (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(1,3-Dioxolan-2-yl)benzaldehyde.

Expected Yield: 70-85%

Chemical Reactivity

The reactivity of 4-(1,3-Dioxolan-2-yl)benzaldehyde is dominated by the chemistry of the aldehyde group and the stability of the dioxolane ring.

Reactions of the Aldehyde Group

The unprotected aldehyde group undergoes a variety of characteristic reactions.

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. 4-(1,3-Dioxolan-2-yl)benzaldehyde readily reacts with phosphorus ylides.

Experimental Protocol (Example with (Triphenylphosphoranylidene)acetonitrile):

-

To a stirred solution of 4-(1,3-Dioxolan-2-yl)benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF), add (triphenylphosphoranylidene)acetonitrile (1.1 equivalents) at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the corresponding cinnamonitrile derivative.

Expected Yield: >90%

Grignard reagents add to the aldehyde to form secondary alcohols.

Experimental Protocol (Example with Methylmagnesium Bromide):

-

To a solution of 4-(1,3-Dioxolan-2-yl)benzaldehyde (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 equivalents in THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography.

Expected Yield: 85-95%

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.

Experimental Protocol (with Sodium Borohydride):

-

Dissolve 4-(1,3-Dioxolan-2-yl)benzaldehyde (1 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding water and acidifying with dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the resulting alcohol if necessary.

Expected Yield: >95%

The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

Experimental Protocol (with Potassium Permanganate):

-

Dissolve 4-(1,3-Dioxolan-2-yl)benzaldehyde in a mixture of acetone and water.

-

Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature.

-

Stir until the purple color disappears.

-

Filter the manganese dioxide precipitate.

-

Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.

-

Collect the product by filtration and recrystallize.

Expected Yield: 70-80%

Reactions of the Dioxolane Group (Deprotection)

The 1,3-dioxolane group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the aldehyde.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Dissolve 4-(1,3-Dioxolan-2-yl)benzaldehyde in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., NaHCO₃).

-

Extract the product (terephthalaldehyde) with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the deprotected dialdehyde.

Expected Yield: >90%

References

4-(1,3-Dioxolan-2-yl)benzaldehyde: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Dioxolan-2-yl)benzaldehyde is a versatile bifunctional building block in organic synthesis, offering a protected aldehyde functionality that allows for selective transformations at other positions of the benzaldehyde scaffold. Its strategic importance lies in its ability to undergo a wide range of chemical reactions, including Grignard reactions, Wittig-type olefinations, and Suzuki couplings, prior to the deprotection of the aldehyde. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of 4-(1,3-dioxolan-2-yl)benzaldehyde, with a focus on providing detailed experimental protocols and quantitative data to support its use in research and development, particularly in the context of drug discovery.

Chemical and Physical Properties

4-(1,3-Dioxolan-2-yl)benzaldehyde is a white to yellow solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic planning.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 40681-88-7 | [1] |

| Appearance | White to Yellow Solid | |

| Melting Point | 46-49 °C | |

| Boiling Point | 135-137 °C (3 mmHg) | |

| Density | 1.21 g/cm³ | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |

| Storage Temperature | 2-8 °C |

Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde

The most common and efficient method for the synthesis of 4-(1,3-dioxolan-2-yl)benzaldehyde is the acid-catalyzed acetalization of terephthaldehyde with ethylene glycol. This reaction selectively protects one of the two aldehyde groups, yielding the desired mono-protected product.

Experimental Protocol: Synthesis from Terephthaldehyde

Reaction Scheme:

Materials:

-

Terephthaldehyde (134 g, 1.0 mol)

-

Ethylene glycol (62 g, 1.0 mol)

-

p-Toluenesulfonic acid (2 g, 0.01 mol)

-

Toluene (400 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add terephthaldehyde (134 g), ethylene glycol (62 g), toluene (400 mL), and p-toluenesulfonic acid (2 g).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing for an additional 2 hours after no more water is collected.

-